molecular formula C13H17BrFNO2 B8147956 tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate

tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate

Cat. No.: B8147956
M. Wt: 318.18 g/mol
InChI Key: SHQAHUJQKFOGMF-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a carbamate-protected amine featuring a 4-bromo-2-fluorophenyl group attached to an ethyl backbone. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The bromo and fluoro substituents on the aromatic ring contribute to its electronic and steric profile, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-2-fluorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQAHUJQKFOGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-fluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: Products can include alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It can be used to investigate enzyme inhibition and protein interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

  • tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 850363-42-7): Lacks the 2-fluoro substituent, reducing electron-withdrawing effects. This may increase electron density on the ring, altering reactivity in cross-coupling reactions .
  • tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate (CAS 2387559-64-8): Features a 2-methyl group instead of fluorine.
  • tert-Butyl N-((4-bromo-2-fluorophenyl)methyl)carbamate (41d): Replaces the ethyl linkage with a methylene group, shortening the chain and reducing conformational flexibility. This structural rigidity could impact molecular recognition in biological targets .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent(s) Molecular Weight (g/mol) Key Properties
Target compound 4-Br, 2-F 314.22* High polarity due to electronegative F
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 4-Br 298.21 Lower polarity; increased lipophilicity
tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate 4-Br, 2-Me 314.22 Steric hindrance; moderate polarity
Compound 41d 4-Br, 2-F (methylene) 300.13 Reduced flexibility; higher rigidity

*Calculated based on molecular formula C₁₃H₁₆BrFNO₂.

Modifications in the Carbamate Side Chain

Key Compounds :

  • tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS 360773-84-8): Incorporates a cyclopropyl ring instead of an ethyl chain. The strained ring system may enhance metabolic stability but complicate synthetic accessibility .
  • tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (CAS 939760-49-3): Introduces an amino group on the ethyl chain, enabling hydrogen bonding. The chloro substituent offers distinct electronic effects compared to bromo .

Table 2: Side Chain Modifications and Implications

Compound Side Chain Structure Functional Impact
Target compound Ethyl Standard flexibility; moderate steric bulk
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate Cyclopropyl Increased rigidity; potential metabolic stability
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate Aminoethyl Enhanced hydrogen bonding capacity

Stereochemical Considerations

The R-configuration in analogs like (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 578729-21-2) highlights the importance of chirality in biological activity. Enantiomers may exhibit differing binding affinities to chiral targets, such as enzymes or receptors .

Biological Activity

Chemical Structure and Properties
tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a brominated aromatic ring, and a carbamate moiety. Its molecular formula is C13H18BrNO2C_{13}H_{18}BrNO_2, with a molecular weight of approximately 300.19 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity
The biological activity of this compound has been the subject of various studies, focusing on its potential as a lead compound in drug discovery. Its reactivity can be attributed to the presence of functional groups that allow for interactions with biological targets.

The compound's mechanism of action involves several key interactions:

  • Halogen Bonding : The presence of bromine and fluorine atoms facilitates halogen bonding, which can enhance binding affinity to specific proteins and biomolecules.
  • Carbamate Hydrolysis : The carbamate group can undergo hydrolysis, releasing an active amine that may interact with various biological pathways.

Biological Studies

Research indicates that this compound exhibits potential in studying enzyme interactions and may serve as a lead compound for developing new therapeutics.

Case Studies

  • Enzyme Interaction Studies : In vitro studies have demonstrated that derivatives of this compound can influence enzyme activity, particularly in systems where halogenated compounds are known to play a role. For instance, compounds with similar structures have been shown to modulate the activity of certain cytochrome P450 enzymes, affecting drug metabolism .
  • Cytotoxicity Assessments : The compound's effects on cell viability have been evaluated using various cancer cell lines. Preliminary results suggest that at lower concentrations (<10 µM), it may exhibit proliferative activity; however, cytotoxic effects become pronounced at higher concentrations (≥50 µM) .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological characteristics of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC13H18BrNO2Brominated aromatic systemPotential enzyme modulator
tert-Butyl N-(2-aminoethyl)carbamateC10H20N2O3No aromatic ringSimilar biological pathways
tert-Butyl N-[2-(4-chlorophenyl)formamido]ethyl carbamateC14H18ClN2O3Chlorinated variantComparable pharmacological properties

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Pharmacokinetic Properties : The presence of halogen substituents may enhance the pharmacokinetic profile, potentially leading to improved efficacy in targeted applications.
  • Potential Therapeutic Applications : Given its structural characteristics, this compound could be explored further for applications in treating conditions influenced by enzyme activity modulation or as part of combinatorial drug therapies .

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